molecular formula C6H4ClFO B063099 5-Chloro-2-fluorophenol CAS No. 186589-76-4

5-Chloro-2-fluorophenol

Cat. No. B063099
M. Wt: 146.54 g/mol
InChI Key: OYEGPBZYKCARCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Chloro-2-fluorophenol involves multiple steps, including acylation, nitration, and various catalytic and reaction conditions to achieve the desired chloro-fluoro phenolic compounds. For example, through specific synthesis routes, compounds with similar structures have been synthesized from precursors like 2-chloro-4-fluorophenol through processes involving ethyl chloroformate and nitric acid under controlled conditions (Wang Da-hui, 2010).

Molecular Structure Analysis

The molecular structure of chloro-fluoro phenolic compounds is characterized by the presence of chloro and fluoro substituents on the phenol ring. These substituents influence the electronic properties of the molecule, as seen in detailed structural and computational studies. The molecular structure has been studied using various spectroscopic methods and theoretical calculations, providing insights into the vibrational spectral determinations and molecular stability (V. Vidhya, A. Austine, M. Arivazhagan, 2020).

Chemical Reactions and Properties

Chemical reactions involving 5-Chloro-2-fluorophenol derivatives often include nucleophilic substitutions and electrophilic aminations, which are significantly influenced by the presence of chloro and fluoro groups. These reactions can lead to a wide variety of products, demonstrating the compound's versatility in synthetic chemistry. For instance, the electrophilic amination of similar fluorophenols has been explored under various conditions, showcasing the reactivity of the fluoro substituent (S. Bombek, F. Požgan, M. Kočevar, S. Polanc, 2004).

Physical Properties Analysis

The physical properties of 5-Chloro-2-fluorophenol derivatives, such as melting points, boiling points, and solubility, are closely related to their molecular structure. The electronegativity of the fluorine atom, combined with the chloro substituent, affects the compound's physical characteristics, influencing its behavior in various solvents and under different temperature conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 5-Chloro-2-fluorophenol, are impacted by the electron-withdrawing effects of the fluorine and chlorine atoms. These effects contribute to the compound's acidity, nucleophilicity, and overall chemical behavior in reactions. Studies on similar compounds have demonstrated their reactivity in nucleophilic substitution reactions and the influence of the substituents on their chemical properties (Bryan W. Stroup, P. Szklennik, C. Forster, Michael H. Serrano-Wu, 2007).

Scientific Research Applications

  • Antibacterial Activity : Vidhya, Austine, and Arivazhagan (2020) investigated the molecular structure and antibacterial activity of 2-chloro-5-fluoro phenol (2C5FP), a compound similar to 5-Chloro-2-fluorophenol. They found it exhibits antibacterial properties against various strains, including E. coli and Staphylococcus aureus, and demonstrated strong interaction with DHODH inhibitor, supporting its antibacterial activity (Vidhya, Austine, & Arivazhagan, 2020).

  • Herbicidal Activity : Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety and evaluated their herbicidal activity. They found that these compounds showed moderate to high herbicidal activity against various weeds, indicating potential applications in agriculture (Tajik & Dadras, 2011).

  • Pharmaceutical Raw Material Analysis : Denton, Chen, and Loughlin (2017) developed a gas chromatography method for detecting and quantifying regioisomer impurities in 3-chloro-5-fluorophenol, a raw material used in the pharmaceutical industry. This work is crucial for quality control in pharmaceutical production (Denton, Chen, & Loughlin, 2017).

  • Chemical Synthesis and Analysis : Several studies have focused on the synthesis, characterization, and chemical analysis of compounds related to 5-Chloro-2-fluorophenol. This includes work on fluorophenothiazines (Hamadi, Gupta, & Gupta, 1998), spiroindolinones (Ermut, Karalı, Özsoy, & Can, 2014), and monofluoro- and monochlorophenols (Oswald, Allan, Motherwell, & Parsons, 2005). These studies contribute to our understanding of the chemical properties and potential applications of these compounds in various fields (Hamadi, Gupta, & Gupta, 1998), (Ermut, Karalı, Özsoy, & Can, 2014), (Oswald, Allan, Motherwell, & Parsons, 2005).

  • Environmental Research : Tront and Saunders (2007) explored the fate of halogenated phenols, including compounds like 4-chloro-2-fluorophenol, in plants using nuclear magnetic resonance (NMR). They found that these compounds and their metabolites can be sequestered and transformed in aquatic plant systems, highlighting the environmental impact and behavior of such chemicals (Tront & Saunders, 2007).

Safety And Hazards

5-Chloro-2-fluorophenol is considered hazardous. It can cause skin and eye irritation, and it may be harmful if swallowed, inhaled, or in contact with skin . Safety precautions include wearing protective gear and ensuring adequate ventilation .

properties

IUPAC Name

5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEGPBZYKCARCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626054
Record name 5-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluorophenol

CAS RN

186589-76-4
Record name 5-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JR Denton, Y Chen, T Loughlin - J Chromatogr Sep Tech, 2017 - pdfs.semanticscholar.org
Control of regioisomer impurities within pharmaceutical raw materials, intermediates, and active pharmaceutical ingredients are of major concern for the pharmaceutical industry. If …
Number of citations: 1 pdfs.semanticscholar.org
BN Nippu, A Rahman, KS Manjunatha… - Journal of Molecular …, 2023 - Elsevier
… substitution, where CC4 possesses a 5-chloro-2-fluorophenol substitute and CC7 bears a 2-… substitution, where CC4 possesses a 5-chloro-2-fluorophenol substitute and CC7 bears a 2-…
Number of citations: 2 www.sciencedirect.com
J Koerts, MMC Velraeds, AEMF Soffers… - Chemical research in …, 1997 - ACS Publications
In a previous study, the in vivo cytochrome P450-catalyzed regioselectivity of aromatic ring hydroxylation for a series of (poly)fluorobenzenes could be quantitatively predicted by the …
Number of citations: 18 pubs.acs.org
HC Feldman, VN Vidadala, ZE Potter… - ACS chemical …, 2019 - ACS Publications
… Inhibitor 15, which contains a 4-amino-5-chloro-2-fluorophenol R 2 group and a trans-1,4-cyclohexanediamine R 1 group, demonstrated potent inhibition of IRE1β* and >100-fold …
Number of citations: 17 pubs.acs.org

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